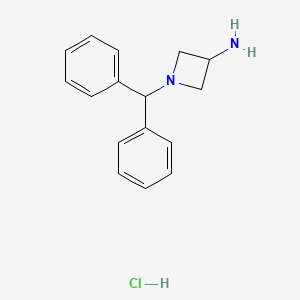

1-Benzhydrylazetidin-3-amine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

1-benzhydrylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEKOBTVZHDIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420894 | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-90-7, 1189735-08-7 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzhydrylazetidin-3-amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Benzhydrylazetidin-3-amine hydrochloride

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, prized for its rigid azetidine core and the versatile functionalities offered by its primary amine and bulky benzhydryl protecting group. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. We delve into the causality behind its experimental behavior, offering field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Structural Elucidation

This compound is a secondary amine derivative characterized by a four-membered azetidine ring. The nitrogen atom of the ring is substituted with a benzhydryl (diphenylmethyl) group, which serves as a bulky protecting group and can influence the molecule's conformational properties. The primary amine at the 3-position is the key reactive site for further chemical modifications. The hydrochloride salt form enhances the compound's stability and water solubility, making it convenient for handling and use in aqueous reaction media.

Molecular Structure:

-

Systematic Name: 1-(Diphenylmethyl)azetidin-3-amine hydrochloride

-

Common Name: this compound

-

CAS Number: 192543-31-0

-

Molecular Formula: C₁₆H₁₉ClN₂

-

Molecular Weight: 286.79 g/mol

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic protocols. The data below has been compiled from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 194 - 198 °C | |

| Solubility | Soluble in water | |

| Storage | Recommended to be stored at room temperature. |

Synthesis and Purification Workflow

The synthesis of 1-Benzhydrylazetidin-3-amine is a multi-step process that is well-documented in patent literature. A common and illustrative route starts from epichlorohydrin and benzhydrylamine. The hydrochloride salt is typically formed in the final step.

Conceptual Synthesis Workflow

The following diagram outlines the key transformations in a typical synthesis. The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate. This is followed by a cyclization step to form the azetidine ring, and subsequent chemical modifications lead to the final product.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis, adapted from methodologies described in patent literature.

-

Step 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol.

-

To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol, add epichlorohydrin (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure to yield the crude intermediate.

-

-

Step 2: Cyclization to 1-benzhydrylazetidin-3-ol.

-

Dissolve the crude intermediate from Step 1 in a solvent like THF.

-

Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C.

-

Heat the mixture to reflux and monitor the reaction progress. The base facilitates an intramolecular Williamson ether synthesis-like reaction to form the four-membered ring.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Step 3: Conversion to 1-benzhydryl-3-azidoazetidine.

-

Activate the hydroxyl group of 1-benzhydrylazetidin-3-ol using mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).

-

Displace the resulting mesylate or tosylate with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.

-

-

Step 4: Reduction to 1-benzhydrylazetidin-3-amine.

-

Reduce the azide to a primary amine. Common methods include hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

-

Step 5: Hydrochloride Salt Formation.

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.

-

Chemical Reactivity and Stability

The reactivity of this molecule is dominated by two primary features: the nucleophilicity of the 3-amino group and the lability of the N-benzhydryl group under certain conditions.

Caption: Key reactivity pathways for 1-Benzhydrylazetidin-3-amine.

-

Acylation and Sulfonylation: The primary amine at the C3 position is a potent nucleophile and readily reacts with acyl halides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is the most common transformation for incorporating this scaffold into larger molecules.

-

Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to form secondary amines, providing a straightforward method for further functionalization.

-

N-Debenzhydrylation: The N-benzhydryl group is a key protecting group. It is stable to many reaction conditions but can be cleaved via catalytic hydrogenation (e.g., using Pd/C and H₂). This cleavage unmasks the azetidine ring nitrogen, allowing for subsequent modification at that position, thereby making the molecule a versatile bifunctional building block.

-

Stability: The hydrochloride salt is generally stable under ambient conditions. However, the free base may be susceptible to air oxidation over long periods. As with most amines, it is incompatible with strong oxidizing agents. The strained four-membered azetidine ring is generally stable but can be susceptible to ring-opening under strongly acidic or highly nucleophilic conditions, although the N-benzhydryl group offers some steric protection.

Applications in Medicinal Chemistry

1-Benzhydrylazetidin-3-amine is a valuable scaffold in drug discovery. The rigid azetidine ring serves as a bioisostere for other cyclic and acyclic structures, often improving physicochemical properties such as solubility and metabolic stability while providing a defined three-dimensional vector for substituents.

-

Scaffold for GPCR Ligands: The azetidine core is frequently used to orient functional groups in a precise manner to interact with G-protein coupled receptors (GPCRs). The benzhydryl group itself can sometimes be part of the final pharmacophore, or it can be removed to allow for other substitutions.

-

Enzyme Inhibitors: The defined stereochemistry and rigidity of the azetidine ring make it an attractive core for designing enzyme inhibitors, where precise positioning of binding groups is critical for potency and selectivity. For instance, it has been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) and other proteases.

-

CNS Agents: The structural motifs present in this compound are often found in agents targeting the central nervous system (CNS). The ability to modify the amine and potentially the benzhydryl portion allows for fine-tuning of properties like blood-brain barrier penetration.

The primary utility of this compound lies in its role as a starting material, enabling the rapid generation of libraries of diverse compounds for screening and lead optimization campaigns. Its commercial availability in the hydrochloride salt form facilitates its direct use in a wide range of synthetic applications.

Conclusion

This compound is a high-value chemical tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the strategic utility of the benzhydryl protecting group make it an essential building block for the synthesis of novel chemical entities. This guide has provided a foundational understanding of its core properties, from synthesis to reactivity, to empower researchers in their drug discovery and development endeavors.

References

- Preparation of azetidine derivatives as modulators of chemokine receptor activity.

Structure Elucidation of 1-Benzhydrylazetidin-3-amine Hydrochloride: A Multi-Technique, Self-Validating Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of pharmaceutical intermediates and active compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. 1-Benzhydrylazetidin-3-amine hydrochloride is a key building block in medicinal chemistry, valued for its rigid azetidine core and the bulky benzhydryl moiety. This guide presents a comprehensive, field-proven strategy for its complete structure elucidation. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a multi-faceted analytical approach creates a self-validating system. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography, we establish an unambiguous structural identity, providing a robust framework for researchers in the field.

Introduction: The Imperative for Unambiguous Characterization

This compound is a disubstituted azetidine derivative. The azetidine ring provides a constrained, three-dimensional scaffold, while the N-benzhydryl group introduces significant steric bulk and lipophilicity, features often exploited in modulating a molecule's interaction with biological targets. Given its role as a critical intermediate, absolute certainty of its structure—including connectivity and the protonation state—is non-negotiable. Any ambiguity, such as the presence of isomers or process-related impurities, can have profound consequences on the quality and performance of the final active pharmaceutical ingredient (API).

The Core Analytical Workflow

The structure elucidation process is a logical progression from confirming the molecular formula and identifying functional groups to mapping the precise atomic connectivity and, finally, determining the three-dimensional arrangement in space.

Figure 1: A logical workflow for structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

3.1. Theoretical Basis Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, Electrospray Ionization (ESI) is the preferred technique. ESI is a soft ionization method that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.

3.2. Experimental Protocol

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability is crucial for accurate mass measurement, which allows for the determination of the molecular formula.

3.3. Data Interpretation & Expected Results The compound exists as a hydrochloride salt. In the ESI source, it will dissociate, and the free base (C₁₆H₁₈N₂) will be protonated.

-

Expected Ion: [C₁₆H₁₈N₂ + H]⁺

-

Monoisotopic Mass of Free Base: 238.1470 g/mol .

-

Expected m/z: 239.1543.

An accurate mass measurement within 5 ppm of this value provides strong evidence for the molecular formula C₁₆H₁₉N₂⁺. The presence of the chlorine atom from the hydrochloride salt will not be observed in the primary ion but may be present in solution-phase adducts.

Further analysis using tandem MS (MS/MS) can induce fragmentation. A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is inherently weak.

Figure 2: A plausible MS/MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

4.1. Theoretical Basis FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's composition.[1][2]

4.2. Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

4.3. Data Interpretation & Expected Results The hydrochloride salt form significantly influences the N-H stretching region.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~3400-3200 (broad) | N-H Stretch | Primary amine salt (-NH₃⁺) |

| ~3100-3000 | C-H Stretch (sp²) | Aromatic C-H on phenyl rings |

| ~3000-2850 | C-H Stretch (sp³) | Aliphatic C-H on azetidine ring and benzhydryl methine |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1100-1000 | C-N Stretch | Aliphatic amine stretch |

The broadness of the N-H stretch is a key indicator of the ammonium salt, distinguishing it from a free primary amine which would typically show two sharper peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[3] For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable protons (N-H).

5.1. ¹H NMR: Proton Environment Mapping

-

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield protons, shifting them downfield (to higher ppm).

-

Expected Spectrum (in DMSO-d₆, 400 MHz):

-

δ ~8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons. Broad due to exchange and quadrupolar coupling with nitrogen.

-

δ ~7.2-7.5 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings.

-

δ ~4.5 ppm (singlet or very narrow triplet, 1H): Benzhydryl proton (-CHPh₂). Its chemical shift is significantly downfield due to the deshielding effect of the two phenyl rings and the adjacent nitrogen atom.

-

δ ~3.5-4.0 ppm (multiplet, 1H): Azetidine C3 proton (-CH-NH₃⁺).

-

δ ~3.0-3.5 ppm (multiplet, 4H): Azetidine C2 and C4 protons (-CH₂-N-). These may appear as two distinct multiplets due to their diastereotopic nature.

-

5.2. ¹³C NMR: Carbon Skeleton Visualization

-

Expected Spectrum (in DMSO-d₆, 100 MHz):

-

δ ~140-145 ppm: Quaternary aromatic carbons (ipso-carbons).

-

δ ~125-130 ppm: Protonated aromatic carbons.

-

δ ~75 ppm: Benzhydryl carbon (-CHPh₂).

-

δ ~50-60 ppm: Azetidine C2 and C4 carbons.

-

δ ~40-50 ppm: Azetidine C3 carbon.

-

5.3. 2D NMR: Establishing the Connections While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A key expected correlation would be between the C3 proton and the C2/C4 protons of the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This is used to definitively assign the carbon signals based on the more easily assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2-3 bonds away.

Figure 3: Key expected HMBC correlations. The 2-bond correlation from the benzhydryl proton to the C2/C4 carbons of the azetidine ring irrefutably links the benzhydryl group to the nitrogen atom.

X-ray Crystallography: The Final Arbiter

6.1. Theoretical Basis When a single, well-ordered crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice.[4][5] By analyzing this diffraction pattern, a three-dimensional electron density map can be generated, from which the precise position of every atom can be determined.[4] This technique provides the gold standard for structural proof.[3]

6.2. Experimental Protocol

-

Crystal Growth: Grow suitable single crystals of the hydrochloride salt. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam while thousands of diffraction intensities are measured.[4]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined computationally to achieve the best fit with the experimental data.

6.3. Data Interpretation & Expected Results The output of a successful X-ray crystallography experiment is a definitive 3D model of the molecule. It will confirm:

-

Connectivity: The exact bonding arrangement of all atoms.

-

Bond Lengths and Angles: Precise geometric parameters.

-

Conformation: The puckering of the azetidine ring and the orientation of the benzhydryl and amine groups.

-

Stoichiometry: It will clearly show the 1:1 ratio of the organic cation to the chloride anion in the crystal lattice, confirming the hydrochloride salt form.

Conclusion: A Self-Validating Structural Dossier

The structure of this compound is not proven by any single technique but by the overwhelming and corroborating evidence from a suite of orthogonal analyses.

-

MS establishes the correct molecular formula for the protonated free base.[6]

-

FTIR confirms the presence of the key functional groups (amine salt, aromatic rings, aliphatic chains).[7]

-

NMR provides the complete connectivity map, showing how every atom is bonded to its neighbors.

This multi-technique approach creates a self-validating system that is essential for modern chemical research and drug development. It ensures that the molecule in the bottle is precisely the molecule intended, providing the foundation of confidence upon which all further research is built.

References

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020-10-14).

- FT-IR Absorption Results For Azetidine Derivatives (M32-M37).

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022-06-30). Journal of Medicinal and Chemical Sciences.

- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025-08-07).

- Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives.

- Powder diffraction investigations of some organic hydrochlorides. (2012-03-01). Cambridge University Press.

- This compound. (2025-08-26). Chemsrc.

- Structure elucidation – Knowledge and References. Taylor & Francis Online.

- X-ray crystallography. Wikipedia.

- X-ray Crystallography. (2023-08-29). Chemistry LibreTexts.

- The Mass Spectral Fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- Tetrahydrooxazirino. PubMed.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. jmchemsci.com [jmchemsci.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

Synthesis pathways for 1-Benzhydrylazetidin-3-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine Hydrochloride

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making them highly attractive scaffolds for medicinal chemists.[3] The 1-benzhydrylazetidin-3-amine core, in particular, serves as a crucial building block for a variety of pharmacologically active agents. The benzhydryl group offers steric bulk and lipophilicity, which can be critical for modulating receptor binding and pharmacokinetic properties, while the 3-amino group provides a versatile handle for further functionalization.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust synthetic strategies, elucidating the mechanistic rationale behind experimental choices, providing detailed step-by-step protocols, and offering insights into process optimization and quality control.

Pathway I: The Direct Amination Route via Mesylate Intermediate

This is arguably the most efficient and widely adopted pathway, commencing from the commercially available or readily synthesized 1-benzhydrylazetidin-3-ol. The strategy hinges on a two-step sequence: activation of the hydroxyl group via mesylation, followed by nucleophilic displacement with an ammonia source.[4]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The foundational precursor is typically prepared through the reaction of benzhydrylamine with epichlorohydrin. This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained azetidine ring.

-

Mechanistic Rationale: The choice of a solvent like methanol or ethanol is crucial as it facilitates the initial epoxide opening. The reaction is often run for an extended period, sometimes at reflux, to drive the intramolecular cyclization to completion, which can be the rate-limiting step.[5] Controlling the temperature is critical to minimize the formation of dimeric and other process-related impurities.[5]

-

To a stirred solution of benzhydrylamine (1.0 eq.) in methanol, add epichlorohydrin (1.1-1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, followed by heating at reflux for another 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by crystallization, often as the hydrochloride salt by adding a solution of HCl in an appropriate solvent, to yield 1-benzhydrylazetidin-3-ol hydrochloride as a white solid.[5]

Caption: Reaction scheme for the synthesis of 1-benzhydrylazetidin-3-ol.

Step 2: Conversion to 1-Benzhydrylazetidin-3-amine

This conversion is efficiently achieved in a two-step, one-pot process.[4]

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. It is therefore activated by converting it into a methanesulfonate (mesylate) ester.

-

Causality: Methanesulfonyl chloride is an excellent reagent for this transformation. It reacts readily with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA). TEA serves to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions, such as acid-catalyzed ring-opening of the azetidine. The resulting mesylate is an excellent leaving group, primed for nucleophilic substitution.

The isolated, often wet, mesylate intermediate is directly subjected to amination.

-

Causality: This reaction is typically performed in a sealed vessel, such as a Parr reactor, at elevated temperatures (~70-75 °C).[4] The use of a pressure reactor is critical to maintain a high concentration of ammonia (from ammonium hydroxide) in the isopropanol solvent, thereby driving the SN2 reaction forward and minimizing the formation of dimer impurities that could arise from the reaction of the product amine with the starting mesylate.[4]

-

Mesylation: To a cooled (0-5 °C) suspension of 1-benzhydrylazetidin-3-ol (1.0 eq.) in acetonitrile, add triethylamine (1.5 eq.). Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 1-2 hours.

-

Isolation of Intermediate: Quench the reaction by adding water. The mesylate intermediate (1-benzhydrylazetidin-3-yl methanesulfonate) precipitates as a solid. Isolate the solid by filtration and wash with water. The wet cake is used directly in the next step.

-

Aminolysis: Charge a Parr reactor with the wet mesylate cake, isopropanol, and a concentrated solution of ammonium hydroxide (28-30 wt%).

-

Seal the reactor and heat the mixture to 70-75 °C for 12-24 hours. The internal pressure will increase.

-

Monitor the reaction for the disappearance of the mesylate intermediate.

-

Upon completion, cool the reactor to room temperature, vent, and concentrate the mixture under vacuum.

-

Perform an extractive workup to isolate the free amine, 1-benzhydrylazetidin-3-amine.

Caption: Two-step conversion of the alcohol to the target amine.

Pathway II: The Reductive Amination Route

An alternative strategy involves the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, followed by reductive amination. While this route involves an additional step, it offers flexibility and avoids the handling of highly reactive mesylates.

Step 1: Oxidation to 1-Benzhydrylazetidin-3-one

The secondary alcohol can be oxidized to the ketone using various standard oxidation protocols. A common and effective method utilizes a pyridine sulfur trioxide complex (SO3-pyridine).[6]

-

Mechanistic Rationale: The SO3-pyridine complex is a mild and selective oxidizing agent for alcohols. The reaction proceeds without the need for harsh or acidic conditions that could compromise the strained azetidine ring.

-

To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) and triethylamine (3.0-5.0 eq.) in dimethylformamide (DMF) or DMSO, add the SO3-pyridine complex (3.0 eq.) portion-wise at room temperature.

-

Stir the reaction mixture for 30-60 minutes.

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford 1-benzhydrylazetidin-3-one.

Step 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[7] The ketone is reacted with an ammonia source to form an imine intermediate in situ, which is then immediately reduced to the target amine.

-

Causality: The choice of reducing agent is critical for success. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reagents.[7][8] They are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. This chemoselectivity prevents the formation of the starting alcohol as a byproduct and ensures a high yield of the desired amine.[7]

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 eq.) in methanol.

-

Add ammonium acetate or another ammonia source (e.g., a solution of ammonia in methanol) in excess.

-

Stir the mixture for 1 hour to allow for imine formation.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq.) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with dilute HCl.

-

Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield crude 1-benzhydrylazetidin-3-amine.

Caption: The Reductive Amination pathway from alcohol to amine.

Final Step: Hydrochloride Salt Formation and Quality Control

For ease of handling, purification, and to improve stability and solubility, the final free amine is converted to its hydrochloride salt.

Protocol: Synthesis of this compound

-

Dissolve the purified 1-benzhydrylazetidin-3-amine free base in a suitable solvent, such as isopropanol (IPA), ethyl acetate, or diethyl ether.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in IPA or gaseous HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Collect the white solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation: Quality Control and Characterization

The final product must be rigorously characterized to confirm its identity and purity.

| Parameter | Expected Value | Source |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Varies based on purity | Experimental |

| ¹H NMR (400 MHz, CD3OD) | δ 7.42–7.04 (m, 10 H), 4.44 (s, 1H), 3.8-3.6 (m, 3H), 3.2-3.0 (m, 2H) | [4] |

| Mass Spec (ESI+) | m/z: 239.15 [M+H]⁺ | Calculated |

| HPLC Purity | >99% | [9] |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmaceutical agents. The most direct and scalable route proceeds from 1-benzhydrylazetidin-3-ol via a mesylate intermediate followed by amination under pressure.[4] An alternative reductive amination pathway provides strategic flexibility, avoiding the use of sulfonyl chlorides. Both pathways, when executed with careful control of reaction conditions, can deliver the target compound in high yield and purity. A thorough understanding of the underlying chemical principles and potential side reactions is paramount for successful and scalable synthesis in a drug development setting.

References

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

- Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central. [Link]

- Benzhydryl Amines: Synthesis and Their Biological Perspective.

- An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine.

- CN107089918B - Preparation method of benzhydrylamine hydrochloride.

- 1-benzhydrylazetidin-3-ol Hydrochloride. PubChem. [Link]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

- Amine synthesis by reductive amination (reductive alkyl

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. CN107089918B - Preparation method of benzhydrylamine hydrochloride - Google Patents [patents.google.com]

The Enigmatic Mechanism of Benzhydryl Amine Compounds: A Technical Guide to Monoamine Transporter Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzhydryl amine scaffold represents a cornerstone in the development of centrally active agents, particularly those modulating monoaminergic systems. This technical guide provides an in-depth exploration of the mechanism of action of benzhydryl amine compounds, focusing on their intricate interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will dissect the structural determinants of affinity and selectivity, differentiate between typical and atypical modes of inhibition, and provide detailed protocols for the in vitro characterization of these compounds. This guide is intended to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting monoamine reuptake.

Introduction: The Significance of the Benzhydryl Amine Moiety

Benzhydryl amines are a class of organic compounds characterized by a diphenylmethyl group attached to a nitrogen-containing functional group.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities, including antihistaminic, anticholinergic, and, most notably, central nervous system effects.[1][2] The lipophilic nature of the two phenyl rings allows for efficient crossing of the blood-brain barrier, a critical prerequisite for CNS-acting drugs.

The primary focus of this guide is the interaction of benzhydryl amine derivatives with monoamine transporters. These transmembrane proteins are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling.[3] Inhibition of these transporters by benzhydryl amine compounds leads to an increase in the extracellular concentration of these monoamines, a mechanism that underpins the therapeutic efficacy of many antidepressants, psychostimulants, and treatments for attention-deficit/hyperactivity disorder (ADHD).[4]

Core Mechanism of Action: Inhibition of Monoamine Transporters

The fundamental mechanism of action for the majority of centrally active benzhydryl amine compounds is the inhibition of one or more of the monoamine transporters: DAT, NET, and SERT. By binding to these transporters, they block the reabsorption of their respective neurotransmitters, leading to enhanced and prolonged signaling in the synapse.

A Spectrum of Selectivity: From Selective to Triple Reuptake Inhibitors

Benzhydryl amine derivatives exhibit a wide spectrum of affinities and selectivities for the three main monoamine transporters. This allows for the fine-tuning of their pharmacological profiles to achieve desired therapeutic effects while minimizing off-target actions.

-

Dopamine-Norepinephrine Reuptake Inhibitors (DNRIs): Many benzhydryl amine compounds, such as certain pyran derivatives, show a preference for inhibiting both DAT and NET with lower affinity for SERT.[5] This dual-action mechanism is hypothesized to offer robust therapeutic effects in conditions like depression by addressing dopamine deficit-related anhedonia.[5]

-

Triple Reuptake Inhibitors (TRIs): Some analogs, like certain (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine derivatives, have been developed to potently inhibit all three monoamine transporters.[6][7] The rationale behind TRIs is to produce a broader and potentially more effective antidepressant response by elevating levels of all three key mood-regulating neurotransmitters.[8]

-

Selective Inhibitors: While less common within this class, modifications to the benzhydryl amine scaffold can also yield compounds with significant selectivity for a single transporter.

The following diagram illustrates the fundamental mechanism of monoamine reuptake inhibition by benzhydryl amine compounds.

Caption: Mechanism of monoamine reuptake inhibition by benzhydryl amine compounds.

Atypical vs. Typical Dopamine Reuptake Inhibition: A Paradigm Shift

A critical concept in understanding the mechanism of action of certain benzhydryl amine compounds is the distinction between "typical" and "atypical" dopamine reuptake inhibitors (DRIs).[9][10]

-

Typical DRIs, exemplified by cocaine, are thought to bind to the dopamine transporter in an outward-facing conformation.[10] This mode of binding is associated with rapid increases in synaptic dopamine and strong reinforcing (addictive) properties.[11]

-

Atypical DRIs, such as modafinil and some of its analogs, interact with the DAT in a distinct manner.[9][12] Evidence suggests that these compounds induce or stabilize an inward-facing or occluded conformation of the transporter.[9][10] This different binding mode is believed to result in a slower onset and a more sustained, modest increase in extracellular dopamine levels.[13] This "atypical" profile is associated with a lower abuse potential and has garnered significant interest for the development of treatments for psychostimulant use disorder.[12][14]

The conformational state of the dopamine transporter and its modulation by different classes of inhibitors is a key area of ongoing research.

Structure-Activity Relationships (SAR): Tailoring Affinity and Selectivity

The pharmacological profile of benzhydryl amine compounds is exquisitely sensitive to their chemical structure. Strategic modifications to the core scaffold and its substituents can dramatically alter their potency and selectivity for the monoamine transporters.

| Compound Class | Key Structural Features and SAR Insights | Representative Kᵢ Values (nM) |

| (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogs | - The benzhydryl moiety is crucial for high affinity. - Substitutions on the N-benzyl group significantly impact selectivity. For instance, a tetrahydrofuran moiety can confer high potency and selectivity for SERT.[15] - Sulfonamide derivatives can lead to a more balanced triple reuptake inhibitor profile.[15] | Compound 2g: DAT: 60, SERT: 79, NET: 70.3[7] |

| cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogs | - The constrained piperidine ring system provides a rigid scaffold. - Electron-withdrawing groups on the N-benzyl phenyl ring generally enhance DAT potency. - The stereochemistry at the 3 and 6 positions of the piperidine ring is critical for high-affinity binding to DAT.[16] | Compound 11b: DAT: 8.63 (SERT/DAT > 172, NET/DAT > 48.4)[16] |

| Modafinil and Analogs | - The benzhydryl sulfinylacetamide core is characteristic. - Modifications to the amide group can influence activity.[5] - Introduction of fluorine atoms on the phenyl rings can enhance potency.[17] | Modafinil: DAT IC₅₀ ≈ 4 µM[18] |

Note: Kᵢ values can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols for In Vitro Characterization

The precise characterization of the interaction between benzhydryl amine compounds and monoamine transporters relies on robust in vitro assays. The following are detailed, step-by-step protocols for two fundamental experimental techniques.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand that binds to the DAT.

Objective: To determine the inhibition constant (Kᵢ) of a benzhydryl amine compound for the dopamine transporter.

Materials:

-

Tissue Source: Striatal tissue from rodents (e.g., rats or mice) or cell lines stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Non-specific Binding Ligand: A high concentration of a known DAT inhibitor, such as cocaine (e.g., 10 µM).

-

Test Compound: Benzhydryl amine derivative of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the striatal tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes containing the transporters.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding Wells: Add assay buffer, a fixed concentration of [³H]WIN 35,428 (typically at or near its Kₔ), and the membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, [³H]WIN 35,428, the non-specific binding ligand (e.g., 10 µM cocaine), and the membrane preparation.

-

Test Compound Wells: Add a range of concentrations of the benzhydryl amine compound, [³H]WIN 35,428, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Synaptosome Uptake Assay: Measuring Functional Inhibition

This protocol describes how to measure the ability of a benzhydryl amine compound to inhibit the uptake of [³H]dopamine into synaptosomes, which are resealed nerve terminals that retain functional transporters.

Objective: To determine the IC₅₀ of a benzhydryl amine compound for the inhibition of dopamine uptake.

Materials:

-

Tissue Source: Fresh or frozen rodent striatal tissue.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).

-

Test Compound: Benzhydryl amine derivative of interest.

-

Stop Solution: Ice-cold uptake buffer.

-

Scintillation fluid, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize striatal tissue in an iso-osmotic sucrose buffer.

-

Perform a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet).[16]

-

Resuspend the synaptosomal pellet in uptake buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome preparation with a range of concentrations of the test compound or vehicle at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the uptake by adding a fixed concentration of [³H]dopamine.

-

Allow the uptake to proceed for a short, defined time at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly adding a large volume of ice-cold stop solution followed by immediate filtration through glass fiber filters.

-

Wash the filters with ice-cold stop solution to remove extracellular [³H]dopamine.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity trapped on the filters as described in the binding assay protocol.

-

Determine non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine or nomifensine).

-

Calculate the specific uptake at each test compound concentration.

-

Plot the percentage of inhibition of specific uptake versus the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Downstream Signaling Consequences of Monoamine Transporter Inhibition

The inhibition of monoamine transporters by benzhydryl amine compounds initiates a cascade of downstream signaling events within the postsynaptic neuron. While the immediate effect is an increase in synaptic monoamine levels, the long-term therapeutic effects are believed to involve neuroadaptive changes in intracellular signaling pathways.

A key pathway affected by increased dopamine signaling, particularly through D1 receptors, is the cAMP/PKA/CREB signaling cascade .[19]

-

Dopamine Binding and G-protein Activation: Increased synaptic dopamine leads to greater activation of postsynaptic dopamine receptors. D1-like receptors (D1 and D5) are coupled to the stimulatory G-protein, Gₛ/ₒₗf.[10]

-

Adenylyl Cyclase Activation and cAMP Production: Activated Gₛ/ₒₗf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB) .[20]

-

Gene Transcription: Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to changes in gene expression that are thought to contribute to neuronal plasticity and the long-term effects of drugs that enhance dopamine signaling.[10]

The following diagram depicts the simplified downstream signaling cascade following dopamine D1 receptor activation.

Caption: Simplified PKA/CREB signaling pathway downstream of D1 receptor activation.

Therapeutic Implications and Future Directions

The ability to rationally design benzhydryl amine compounds with specific monoamine transporter inhibition profiles holds immense therapeutic promise.

-

Depression: TRIs and DNRIs are being actively investigated as next-generation antidepressants with the potential for improved efficacy, particularly in treating anhedonia.[5][8]

-

ADHD: The stimulant-like properties of some DAT/NET inhibitors make them effective treatments for ADHD.

-

Substance Use Disorders: Atypical DRIs with low abuse potential are a major focus of research for the development of pharmacotherapies for cocaine and methamphetamine addiction.[12]

Future research in this field will likely focus on:

-

Elucidating the precise molecular interactions that differentiate typical and atypical DAT inhibitors.

-

Developing compounds with optimized pharmacokinetic and pharmacodynamic properties to improve efficacy and reduce side effects.

-

Exploring the therapeutic potential of these compounds in other neurological and psychiatric disorders characterized by monoaminergic dysregulation.

Conclusion

Benzhydryl amine compounds represent a versatile and pharmacologically rich class of molecules that have significantly advanced our understanding and treatment of CNS disorders. Their mechanism of action, centered on the inhibition of monoamine transporters, allows for a nuanced modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission. The ongoing exploration of their structure-activity relationships, coupled with a deeper understanding of their downstream signaling effects, will undoubtedly pave the way for the development of safer and more effective therapeutics for a range of debilitating conditions.

References

- Reith, M. E. A., Blough, B., Hong, W. C., Jones, K. T., Schmitt, K. C., Baumann, M. H., Partilla, J. S., Rothman, R. B., & Katz, J. L. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and alcohol dependence, 147, 1–19. [Link]

- Dutta, A. K., Kolhatkar, R., Ghorai, S. K., George, C., & Reith, M. E. A. (2013). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Bioorganic & medicinal chemistry letters, 23(15), 4467–4471. [Link]

- Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]

- Schmitt, K. C., & Reith, M. E. A. (2011). The atypical dopamine transporter inhibitor GBR12909 induces a conformation of the transporter that is different from that induced by cocaine. Journal of neurochemistry, 118(5), 780–790. [Link]

- Tanda, G., Hersey, M., & Hiranita, T. (2021). Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder. Current addiction reports, 8(1), 20–30. [Link]

- Mereu, M., Bon-Giacomo, B., & Tanda, G. (2013). The atypical dopamine uptake inhibitor modafinil and its analog JJC8-016 do not produce cocaine-like behavioral effects in the rat. Neuropharmacology, 71, 156–165. [Link]

- Valjent, E., Pascoli, V., Svenningsson, P., Paul, S., Enslen, H., Corvol, J. C., St-Gelais, F., Girault, J. A., & Hervé, D. (2005). Regulation of a protein phosphatase cascade allows convergent dopamine and glutamate signals to activate ERK in the striatum.

- Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E. A., & Dutta, A. K. (2009). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & medicinal chemistry, 17(17), 6296–6305. [Link]

- Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). Synthesis and pharmacological evaluation of 1-benz-hydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213. [Link]

- Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]

- Jensen, K. L., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56023. [Link]

- Ghorai, S. K., Kolhatkar, R. B., George, C., & Dutta, A. K. (2012). Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants. Archiv der Pharmazie, 345(9), 711–721. [Link]

- Wisor, J. P. (2001). Modafinil: a review of its pharmacological properties and neuroprotective effects. CNS drug reviews, 7(4), 405–420. [Link]

- The Psychoactive Drug Screening Program (PDSP). (n.d.). Ki Database. University of North Carolina. [Link]

- PDSP. (n.d.).

- Gaval-Cruz, M., & Go-Gallardo, M. (2013).

- Wikipedia. (2023). Modafinil. [Link]

- Tanda, G., Hersey, M., & Hiranita, T. (2021). Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder. Current addiction reports, 8(1), 20–30. [Link]

- Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS omega, 5(1), 19–30. [Link]

- Dunphy, D. R., & Finnegan, P. M. (2005). Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1. European Journal of Neuroscience, 22(4), 813–822. [Link]

- Skolnick, P., Popik, P., & Janowsky, A. (2003). Antidepressants for the new millennium. European journal of pharmacology, 463(1-3), 1–12. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Wikipedia. (2023). Dopamine reuptake inhibitor. [Link]

- Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS omega, 5(1), 19–30. [Link]

- Chen, C. Y., et al. (2012). Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Bulletin of the Korean Chemical Society, 33(9), 2953-2958. [Link]

- Little, K. Y., Carroll, F. I., & Cassin, B. J. (1998). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain research, 788(1-2), 321–324. [Link]

- HSLS. (2006). PDSP (Psychoactive Drug Screening Program)

- Sridharan, B., & Suryawanshi, H. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS omega, 6(14), 9731–9740. [Link]

- American Addiction Centers. (2022). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

- Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain research, 706(2), 347–350. [Link]

- Zhu, J., et al. (2017). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 360(2), 263–274. [Link]

- Berger, S. P., et al. (1994). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 51(1), 61-65. [Link]

- Wikipedia. (2023). Serotonin–dopamine reuptake inhibitor. [Link]

Sources

- 1. Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural exploration of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues: identification of potent triple monoamine reuptake inhibitors as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 10. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Identity of CAS 159603-42-6: A Case of Mistaken Identity and a Path Forward for Researchers

New York, NY – January 11, 2026 – Initial investigations into the chemical entity identified by CAS number 159603-42-6 have revealed a case of mistaken identity, leading to a pivotal shift in the direction of ongoing research. While preliminary inquiries suggested a potential link to the Talisomycin family of antitumor antibiotics, comprehensive chemical database analysis has definitively identified CAS 159603-42-6 as (1-benzhydrylazetidin-3-yl)methanamine hydrochloride . This finding redirects the focus of scientific inquiry away from the well-documented bleomycin-related compounds and towards a distinct chemical scaffold.

However, a thorough review of publicly accessible scientific literature and research databases indicates a significant gap in the available information regarding the basic research and discovery of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride. At present, there is a notable absence of published studies detailing its synthesis, mechanism of action, biological activity, or any established experimental protocols. This scarcity of data presents both a challenge and an opportunity for the scientific community.

Core Compound Identification

For researchers, scientists, and drug development professionals, the primary takeaway is the correct identification of the molecule associated with CAS 159603-42-6. The structural and chemical properties are summarized below:

| Property | Value |

| Chemical Name | (1-benzhydrylazetidin-3-yl)methanamine hydrochloride |

| CAS Number | 159603-42-6 |

| Molecular Formula | C₁₇H₂₁ClN₂ |

| Molecular Weight | 288.82 g/mol |

A 2D representation of the chemical structure is provided below:

Caption: Basic chemical information for CAS 159603-42-6.

The Path Forward: A Call for Foundational Research

The lack of substantive research on (1-benzhydrylazetidin-3-yl)methanamine hydrochloride underscores a critical need for foundational studies to elucidate its properties and potential applications. For drug development professionals, this compound represents uncharted territory. The azetidine ring is a recognized pharmacophore in medicinal chemistry, and the benzhydryl group can significantly influence lipophilicity and interactions with biological targets.

To build a comprehensive understanding of this molecule, the following experimental workflow is proposed as a starting point for researchers:

Caption: Proposed workflow for foundational research on novel compounds.

Experimental Protocols: A Starting Point

1. De Novo Synthesis and Characterization:

-

Objective: To synthesize and confirm the identity and purity of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride.

-

Methodology:

-

Develop a multi-step synthetic route, likely involving the formation of the azetidine ring and subsequent functionalization.

-

Purify the final compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

2. In Vitro Biological Screening:

-

Objective: To assess the general cytotoxicity and potential biological activity of the compound.

-

Methodology:

-

Perform MTT or similar cell viability assays across a panel of diverse human cancer cell lines to identify any cytotoxic effects.

-

If cytotoxic, determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

-

Conduct broad phenotypic screening to observe any other significant cellular effects.

-

3. Target Identification and Mechanism of Action Studies:

-

Objective: For bioactive compounds, to identify the molecular target and elucidate the mechanism of action.

-

Methodology:

-

Employ techniques such as thermal shift assays, affinity chromatography, or computational modeling to identify potential protein targets.

-

Once a target is hypothesized, perform in vitro assays to confirm binding and functional modulation.

-

Utilize cellular and molecular biology techniques (e.g., Western blotting, reporter assays) to map the downstream signaling pathways affected by the compound.

-

This technical guide, while not a deep dive into an existing body of research, serves as a foundational document to correctly identify CAS 159603-42-6 and to propose a logical and scientifically rigorous path forward for its investigation. The scientific community is encouraged to undertake these foundational studies to unlock the potential of this currently enigmatic molecule.

References

Due to the limited publicly available research on CAS 159603-42-6, a traditional reference list of peer-reviewed articles is not applicable. The information presented is based on data aggregated from chemical supplier databases.

The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain imparts unique conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1] This, combined with its ability to introduce favorable physicochemical properties such as metabolic stability and improved solubility, makes it a "privileged structure" in the design of novel therapeutics.[1] The diverse pharmacological activities of azetidine derivatives are well-documented, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[2][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of novel azetidine derivatives, focusing on their synthesis, mechanisms of action, and key experimental protocols for their evaluation.

Core Synthetic Strategy: The [2+2] Cycloaddition for 2-Azetidinone Formation

A cornerstone in the synthesis of a significant class of azetidine derivatives, the 2-azetidinones (β-lactams), is the Staudinger ketene-imine cycloaddition reaction.[6] This [2+2] cycloaddition involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine, to yield the corresponding 2-azetidinone.[2][6][7]

Experimental Protocol: Synthesis of 2-Azetidinone Derivatives

This protocol outlines a general procedure for the synthesis of 2-azetidinone derivatives from Schiff bases.

Materials:

-

Substituted Schiff base (1 equivalent)

-

Triethylamine (TEA) (2 equivalents)

-

Chloroacetyl chloride (2 equivalents)

-

1,4-Dioxane (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

Procedure:

-

Dissolve the Schiff base (1 equivalent) and triethylamine (2 equivalents) in anhydrous 1,4-dioxane in a round bottom flask equipped with a magnetic stir bar.

-

Cool the reaction mixture to 0-5°C using an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride (2 equivalents), dissolved in a small amount of anhydrous 1,4-dioxane, to the stirred solution dropwise over a period of 30 minutes.[2][7]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, pour the reaction mixture into crushed ice with stirring.[7]

-

The resulting precipitate is the crude 2-azetidinone derivative. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to obtain the pure 2-azetidinone derivative.[2]

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as Infrared (IR) spectroscopy (presence of the characteristic β-lactam carbonyl stretch), Nuclear Magnetic Resonance (NMR) spectroscopy (confirming the chemical structure), and Mass Spectrometry (confirming the molecular weight). The purity of the final compound should be assessed by TLC or High-Performance Liquid Chromatography (HPLC).

Caption: Synthetic workflow for 2-azetidinone formation.

Anticancer Activity: Targeting Key Signaling Pathways

Novel azetidine derivatives have emerged as promising anticancer agents, with a significant focus on their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9] Aberrantly active STAT3 is a hallmark of many cancers, driving cell proliferation, survival, and metastasis.[9][10]

Mechanism of Action: Inhibition of STAT3 Signaling

Certain azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[10][11] These compounds can covalently bind to cysteine residues within the STAT3 protein, preventing its phosphorylation and subsequent dimerization.[10] This, in turn, inhibits its translocation to the nucleus and its ability to act as a transcription factor for pro-oncogenic genes. The selectivity of these inhibitors for STAT3 over other STAT family members, such as STAT1 and STAT5, is a key aspect of their therapeutic potential.[11]

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of novel azetidine derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| H172 (9f) | - | STAT3 EMSA | 0.38 - 0.98 | [9][11] |

| H182 | - | STAT3 EMSA | 0.38 - 0.98 | [9][11] |

| 7g | MDA-MB-231 (Breast) | Viability | ~1.0 | [1] |

| 9k | MDA-MB-468 (Breast) | Viability | ~1.5 | [1] |

| 8a | HepG2 (Liver) | MTT | 13.5 (µg/ml) | [12] |

| 8a | MCF-7 (Breast) | MTT | 10 (µg/ml) | [12] |

| 8b | HepG2 (Liver) | MTT | 32.5 (µg/ml) | [12] |

| 8b | MCF-7 (Breast) | MTT | 25.9 (µg/ml) | [12] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[3][13]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Azetidine derivative stock solution (dissolved in a suitable solvent like DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine derivative in the cell culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.[9]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents.[11] Azetidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[7][10][11][14]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

-

Bacterial or fungal strains.

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Azetidine derivative stock solution.

-

Sterile 96-well microtiter plates.

-

Inoculum of the microorganism adjusted to a 0.5 McFarland standard.

-

Spectrophotometer or nephelometer.

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the azetidine derivative in the broth medium directly in the 96-well microtiter plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[15]

-

Reading Results: The MIC is determined as the lowest concentration of the azetidine derivative at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.[16]

Anti-inflammatory and Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, azetidine derivatives are being explored for their potential in treating inflammatory conditions and neurodegenerative diseases.